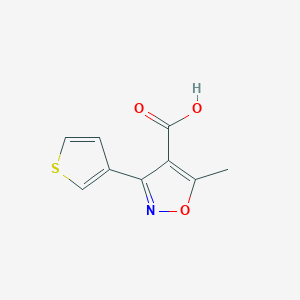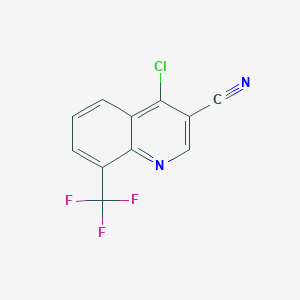
Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
Overview
Description
“Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate” is a chemical compound. The exact properties and applications of this specific compound are not widely documented in the available resources .
Molecular Structure Analysis
The molecular formula of this compound is C11H19BO4 . The average mass is 226.077 Da and the monoisotopic mass is 226.137634 Da .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate and similar compounds are used in complex syntheses involving three-step substitution reactions. These compounds are then characterized using spectroscopic methods like FTIR, NMR, and mass spectrometry. Their molecular structures are also confirmed using X-ray diffraction and density functional theory (DFT) calculations (Huang et al., 2021).
Catalysis and Borylation Studies
- These compounds are integral in the field of catalysis, particularly in Pd-catalyzed borylation reactions. This process involves the borylation of arylbromides, showcasing the compounds' utility in organic synthesis and catalytic applications (Takagi & Yamakawa, 2013).
Applications in Polymer Chemistry
- In polymer chemistry, these compounds aid in the synthesis of water-soluble carboxylated polyfluorenes. They are used as intermediate monomers to facilitate Suzuki coupling reactions, resulting in polymers with unique properties like fluorescence quenching by cationic quenchers and specific responses to proteins (Zhang et al., 2008).
Boronated Compound Synthesis
- The synthesis of boronated compounds, such as phosphonium salts containing arylboronic acid, is another application. These compounds are synthesized using triphenylphosphine and benzylic bromides or 1-bromomethyl-closo-1,2-carborane. Their potential in biological applications like cytotoxicity and cellular uptake is also explored (Morrison et al., 2010).
Material Science and Electron Transport
- In material science, specifically for electron transport materials, these compounds are synthesized for use in applications like light-emitting diodes (LEDs). Their synthesis and practical application in electron transport materials highlight their importance in the field of materials science (Xiangdong et al., 2017).
Properties
IUPAC Name |
ethyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-10H,6,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNHTIVEXCXWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


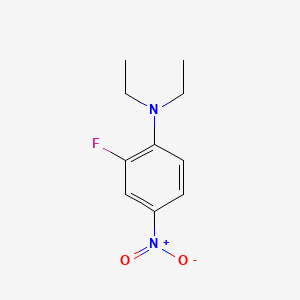



![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
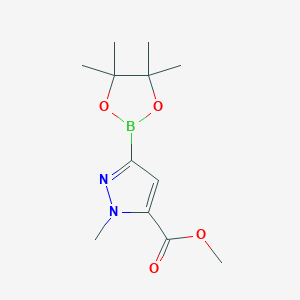
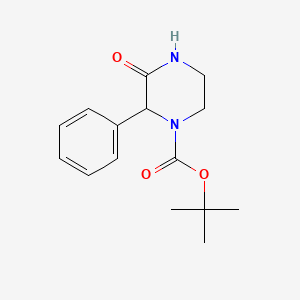
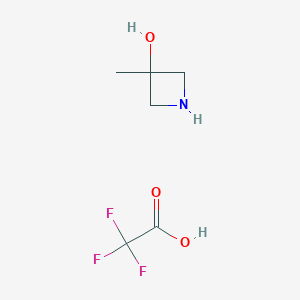
![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)

